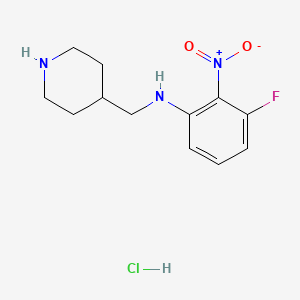

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C12H17ClFN3O2 and a molecular weight of 289.74 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact structural details are not available in the current resources.Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “this compound” are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Studies on nucleophilic aromatic substitution reactions highlight the reactivity of nitroaromatic compounds with nucleophiles, such as piperidine, underlining a key synthetic utility of similar structures in producing complex aromatic compounds. For instance, Pietra and Vitali (1972) demonstrated the quantitative yields in reactions of piperidine with nitroaromatics, suggesting potential pathways for modifying or synthesizing compounds like "3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride" for further applications in chemical synthesis (Pietra & Vitali, 1972).

Material Science Applications

The role of fluorinated compounds in material sciences, particularly in enhancing the properties of liquid crystals and polymers, is well-documented. Hird (2007) reviewed the impact of fluoro substituents on liquid crystals, indicating that similar fluoro-functionalized anilines could potentially be explored for their unique electronic and optical properties, contributing to advanced material designs (Hird, 2007).

Biological Imaging and Sensing

Fluorinated compounds often find applications in biological imaging due to their unique fluorescent properties. Song et al. (2018) discussed aqueous fluoroalkylation reactions, emphasizing the importance of fluorine-containing functionalities in designing imaging agents. This suggests the potential of "this compound" in developing new imaging probes or sensors, given its fluorine content and potential for further functionalization (Song et al., 2018).

Environmental and Safety Considerations

The toxicity and environmental impact of fluorophores, including compounds with fluorine or nitro groups, are critical considerations in their application. Alford et al. (2009) reviewed the toxicity of widely used fluorophores, suggesting the necessity of evaluating the safety profiles of new compounds like "this compound" before their application in vivo or in environmental contexts (Alford et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and smoking should be avoided . In case of inhalation, skin or eye contact, or if swallowed, appropriate first aid measures should be taken .

Zukünftige Richtungen

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Eigenschaften

IUPAC Name |

3-fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O2.ClH/c13-10-2-1-3-11(12(10)16(17)18)15-8-9-4-6-14-7-5-9;/h1-3,9,14-15H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQOZNFQARNXDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)

![2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2965000.png)

![methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2965004.png)

![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)